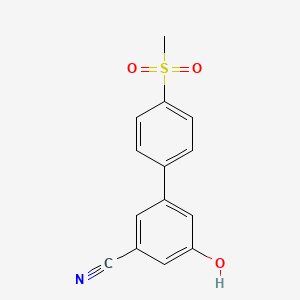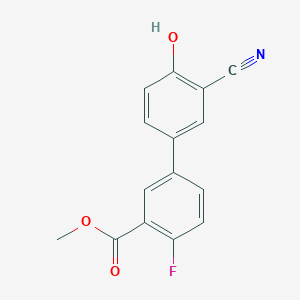
5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%) is a synthetic compound with a wide range of applications in research and development. It has been studied extensively for its potential to act as a catalyst in chemical reactions, as an antioxidant, and for its antibacterial and antifungal properties. This compound has a variety of uses, including in the synthesis of other compounds, as a reagent, and in pharmaceuticals. In
Wissenschaftliche Forschungsanwendungen
5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%) has been studied extensively for its potential applications in scientific research. It has been studied as a catalyst in chemical reactions, as an antioxidant, and for its antibacterial and antifungal properties. Additionally, this compound has been studied for its potential to act as a fluorescent dye, as a reagent in the synthesis of other compounds, and for its potential use in pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%) is not yet fully understood. However, it is believed that the compound acts as an antioxidant by scavenging reactive oxygen species and by inhibiting oxidative damage. Additionally, it is believed that the compound acts as an antibacterial and antifungal agent by interfering with the growth and replication of microorganisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%) are not yet fully understood. However, it has been shown to act as an antioxidant, scavenging reactive oxygen species and inhibiting oxidative damage. Additionally, it has been shown to have antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%) in laboratory experiments include its low cost and availability, its ready solubility in aqueous solutions, and its ability to act as a catalyst in chemical reactions. Additionally, this compound has been shown to have antioxidant, antibacterial, and antifungal properties. However, there are some limitations to using this compound in laboratory experiments. These include its potential to cause skin irritation, its potential to cause eye irritation, and its potential to cause respiratory irritation.
Zukünftige Richtungen
The potential future directions for 5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%) research include further exploration of its potential as an antioxidant, antibacterial, and antifungal agent; further exploration of its potential as a fluorescent dye; further exploration of its potential to act as a catalyst in chemical reactions; and further exploration of its potential use in pharmaceuticals. Additionally, further research into the safety and toxicity of this compound is needed in order to better understand its potential risks and benefits.
Synthesemethoden
The synthesis of 5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%) is typically achieved through a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde and 3-cyano-4-chlorophenol in aqueous solution, which yields the desired compound. This reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid. The second step involves the purification of the compound through recrystallization. This process typically involves the addition of a solvent, such as ethanol or methanol, to the reaction mixture. The compound is then filtered and dried, yielding a pure sample of 5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%).
Eigenschaften
IUPAC Name |
2-chloro-5-(4-cyano-3-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-12-4-3-8(5-11(12)14(18)19)9-1-2-10(7-16)13(17)6-9/h1-6,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOSXYZXHHSFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684953 |
Source


|
| Record name | 4-Chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol | |
CAS RN |
1261965-04-1 |
Source


|
| Record name | 4-Chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














